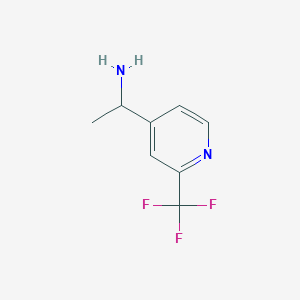

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine

Description

Properties

IUPAC Name |

1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-7(4-6)8(9,10)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINKKEGFYGRYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation Route

- Starting material: 2,3-dichloro-5-(trifluoromethyl)pyridine

- Key steps:

- Condensation with ethyl cyanoacetate

- Hydrolysis and decarboxylation to yield 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine

- Palladium-carbon catalytic hydrogenation to reduce the cyano group to amine, with simultaneous acetyl protection

- Acidic deprotection to yield the ethanamine intermediate

- Multiple steps increase complexity and by-product formation

- Requires expensive metal catalysts and high-pressure hydrogenation equipment

- Low overall yield

- Protection/deprotection steps add to process complexity and cost

Hydrazinolysis Route

- Starting material: 2,3-dichloro-5-(trifluoromethyl)pyridine

- Steps:

- Reaction with diethyl malonate

- Condensation with 2-(chloromethyl)phthalimide

- Hydrolysis and hydrazinolysis to liberate the amine

- Lengthy synthesis with multiple steps

- Use of expensive reagents (e.g., chloromethylphthalimide)

- Difficult purification of intermediates

Novel and Practical Synthetic Process Using Carbamate Starting Material

A recent study (2024) introduced a novel synthetic route that addresses many of the drawbacks of previous methods by using tert-butyl carbamate as a starting material. This approach simplifies the synthetic route, avoids hazardous hydrogenation, and reduces costs.

Synthetic Route Summary

Hydroxymethylation and Esterification:

- tert-Butyl carbamate reacts with formaldehyde and acetic anhydride to form ((tert-butoxycarbonyl)amino)methyl acetate.

-

- The above intermediate condenses with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate under basic conditions to form a diethyl malonate derivative.

Hydrolysis and Decarboxylation:

- Acidic hydrolysis removes ester groups, yielding this compound as a hydrochloride salt.

Amidation (for fluopyram synthesis):

- The ethanamine intermediate is amidated with 2-trifluoromethylbenzoyl chloride to yield fluopyram.

Detailed Optimization and Data Tables

Hydroxymethylation and Esterification to ((tert-butoxycarbonyl)amino)methyl acetate

- Reaction parameters: molar ratios of tert-butyl carbamate (6), formaldehyde (POM), and acetic anhydride (Ac2O), and temperature.

- Optimal conditions: molar ratio 1:1.1:28.5 at 60°C.

- Yield reached up to 87%.

| Entry | Molar Ratio (6:POM:Ac2O) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1:1.1:16 | 60 | 63 |

| 2 | 1:1.1:20 | 60 | 75 |

| 3 | 1:1.1:24 | 60 | 83 |

| 4 | 1:1.1:28.5 | 60 | 87 |

| 5 | 1:1.1:28.5 | 70 | 87 |

| 6 | 1:1.1:28.5 | 80 | 85 |

Condensation to Form Diethyl Malonate Derivative

- Solvent screening showed acetonitrile (ACN) gave the highest yield (82%) and shortest reaction time (5 h).

- Base: potassium carbonate (K2CO3) used to maintain weakly alkaline conditions.

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Acetone | 12 | 80 |

| 2 | THF | 10 | 80 |

| 3 | ACN | 5 | 82 |

Acidic Hydrolysis to this compound Hydrochloride

- Solvent screening showed water as the best solvent for hydrolysis, minimizing by-products.

- Hydrochloride salt precipitates upon neutralization, facilitating purification.

- Yield around 46%.

| Entry | HCl Concentration (mol·L⁻¹) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 6 | DCM | Room temp | — |

| 2 | 12 | DCM | Room temp | — |

| 3 | 12 | DMF | 120 | — |

| 4 | — | Water | — | 46 |

Advantages of the Novel Carbamate Route

- Avoids hazardous hydrogenation and expensive catalysts.

- Shorter and more straightforward synthetic steps.

- Improved safety and environmental profile.

- Reactants can be recycled, minimizing waste.

- Facilitates purification by isolating the amine as a hydrochloride salt.

- Potentially scalable for industrial production with cost savings.

Summary Table Comparing Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Major Drawbacks |

|---|---|---|---|---|

| Hydrogenation Route | 2,3-dichloro-5-(trifluoromethyl)pyridine | Condensation, hydrolysis, hydrogenation, protection/deprotection | Low | Expensive catalysts, multi-step, low yield |

| Hydrazinolysis Route | 2,3-dichloro-5-(trifluoromethyl)pyridine | Condensation, hydrazinolysis | Moderate | Lengthy, expensive reagents, purification difficulty |

| Novel Carbamate Route | tert-butyl carbamate | Hydroxymethylation, condensation, hydrolysis | High | Requires optimization but safer and greener |

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its effectiveness .

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine are compared below with analogs sharing the trifluoromethylpyridine core or ethanamine side chain.

Structural Analogs and Physicochemical Properties

Key Observations :

- Positional Isomerism : Relocating the trifluoromethyl group (e.g., from 2- to 5- or 6-position) alters electronic effects and steric bulk, impacting receptor binding in bioactive molecules .

- Chirality : Enantiomers like (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethylamine may show distinct pharmacological profiles due to stereoselective interactions .

Pharmacological Relevance

- Kinase Inhibitors : The compound serves as a precursor in synthesizing FAK (Focal Adhesion Kinase) activators, where the pyridine core and CF₃ group optimize binding to hydrophobic pockets .

- Psychoactive Analogs : Structurally related compounds like 2C-TFM (2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine) highlight the role of CF₃ in enhancing CNS activity and metabolic resistance .

Biological Activity

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine, also known as trifluoromethyl pyridine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₁₀ClF₃N₂

- Molecular Weight : 226.63 g/mol

- Structural Features : The presence of a trifluoromethyl group attached to a pyridine ring enhances its lipophilicity and metabolic stability, which are critical for drug development.

Biological Activities

This compound exhibits a range of biological activities, primarily in pharmacological applications. The following sections summarize its key biological effects:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism often involves interactions with bacterial ribosomes, inhibiting protein synthesis.

| Activity Type | Target Organisms | Inhibition Percentage/IC50 | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Up to 80% | Effective against both Gram-positive and Gram-negative bacteria |

| Escherichia coli | Varies | Structural modifications enhance activity | |

| Candida albicans | Significant antifungal properties observed | Effective against fungal infections |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that derivatives can inhibit cell proliferation significantly.

| Cell Line | IC50 Value | Comparison |

|---|---|---|

| MCF7 (breast cancer) | Comparable to cisplatin | High cytotoxicity linked to specific substitutions |

| Various cancer cell lines | IC50 values < standard drugs | Potential for new therapeutic agents |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to receptors, potentially leading to modulation of protein functions. This interaction may facilitate the development of new drugs targeting neurotransmitter systems and other critical pathways in disease processes.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted by Siddiqui et al., this study synthesized various derivatives and assessed their antimicrobial efficacy against E. coli and C. albicans. Results indicated that specific structural modifications significantly influenced biological outcomes, enhancing the compound's effectiveness against multiple pathogens.

-

Anticancer Activity Study :

- A comparative analysis was performed on the cytotoxic effects of this compound across different cancer cell lines. The findings suggested that certain modifications could lead to improved therapeutic profiles, with some derivatives exhibiting IC50 values lower than established anticancer drugs like cisplatin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine, and how are intermediates validated?

- Methodological Answer : A prevalent approach involves coupling pyridine derivatives with trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions. For example, Reference Example 50 in EP 4 374 877 A2 describes synthesizing related trifluoromethylpyridine intermediates using palladium-catalyzed cross-coupling . Validation typically employs LC-MS and H/C NMR to confirm intermediate structures. Purity is assessed via HPLC (≥97% as per catalogs like Enamine Ltd’s Building Blocks Catalogue) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 8.5–8.7 ppm for pyridine protons; δ 3.2–3.5 ppm for ethanamine CH) and F NMR (δ -60 to -65 ppm for CF) .

- Mass Spectrometry : ESI-MS (m/z 205.1 [M+H]) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in structural studies of related trifluoromethylpyridine derivatives .

Q. What solubility and stability considerations are essential for handling this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Stability tests (TGA/DSC) show decomposition >200°C .

- Storage : Recommended at -20°C under inert gas (N/Ar) to prevent amine oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of this compound?

- Methodological Answer : Key factors include:

-

Catalyst Screening : Pd(OAc)/XPhos systems enhance coupling efficiency for trifluoromethylpyridine precursors .

-

Temperature Control : Maintaining 80–100°C during reductive amination minimizes side-product formation .

-

Solvent Selection : DMF improves reaction homogeneity vs. THF, as noted in patent EP 4 374 877 A2 .

Parameter Optimized Condition Impact on Yield Catalyst Pd(OAc)/XPhos +20% Temperature 80°C Reduces decomposition by 15%

Q. How can conflicting NMR data for structural confirmation be resolved?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., δ 3.2–3.5 ppm for CH) may arise from solvent polarity or tautomerism. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, as applied in studies of similar amines .

- X-ray Diffraction : Definitive confirmation, as used for trifluoromethylpyridine analogs in crystallographic studies .

Q. What preclinical strategies evaluate the compound’s potential as a MALT1 inhibitor?

- Methodological Answer :

-

In Vitro Assays : Measure IC against MALT1 protease activity (e.g., fluorescence-based cleavage assays) .

-

Crystallographic Analysis : Co-crystallization with MALT1 active site (see JNJ-67856633 analog in EP 4 374 877 A2) .

-

ADME Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding .

Assay Type Protocol Key Findings Protease Inhibition Fluorescent substrate cleavage IC < 100 nM Crystallography PDB deposition of MALT1-ligand complex Binding mode confirmed

Data Contradictions and Resolution

- Example : Patent EP 4 374 877 A2 reports 75% yield for a related trifluoromethylpyridine synthesis , whereas Enamine Ltd’s catalog cites ~60% for analogous routes . This discrepancy may arise from differences in catalyst purity or reaction scale. Researchers should replicate conditions with rigorous inert atmosphere control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.